2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine
Overview
Description
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine, or 2-DMPPM, is a versatile compound with a variety of applications in scientific research. It is a low-toxicity, low-solubility compound that can be used to create a range of derivatives, making it a useful tool for scientists. 2-DMPPM is a stable compound and can be used in a variety of laboratory experiments.
Scientific Research Applications
2-DMPPM has a variety of applications in scientific research. It can be used as a precursor in the synthesis of a range of compounds, such as 2-DMPPM derivatives. It can also be used as a substrate in enzymatic reactions, and as a building block in the synthesis of various compounds. 2-DMPPM has also been used in studies of the structure-activity relationships of various compounds.
Mechanism of Action
The mechanism of action of 2-DMPPM is not well understood. However, it is believed that the compound acts as a substrate in enzymatic reactions, and can be used to synthesize a range of compounds. It is also believed that the compound can act as a catalyst in certain reactions, and can be used to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DMPPM are not well understood. However, it is believed that the compound can act as a substrate in enzymatic reactions, and can be used to synthesize a range of compounds. It is also believed that the compound can act as a catalyst in certain reactions, and can be used to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-DMPPM in laboratory experiments include its low toxicity, low solubility, and stability. It is also a versatile compound that can be used to create a range of derivatives. However, the compound is not well understood and its mechanism of action is not well understood. Additionally, the compound is not widely available, and it is difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for 2-DMPPM. These include further research into its mechanism of action, the development of new derivatives, and the use of the compound in drug discovery. Additionally, further research into the biochemical and physiological effects of the compound could lead to novel applications in medicine. Finally, further research into the synthesis of the compound could lead to new and improved synthesis methods.
properties
IUPAC Name |
2-(2,2-dimethylpropyl)-6-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-5-8(11)13-9(12-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYJLINSXXPEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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